4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC11035102
InChI: InChI=1S/C19H18O4/c1-3-14-10-19(20)23-18-11-16(7-8-17(14)18)22-12-13-5-4-6-15(9-13)21-2/h4-11H,3,12H2,1-2H3
SMILES: CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)OC
Molecular Formula: C19H18O4
Molecular Weight: 310.3 g/mol

4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one

CAS No.:

Cat. No.: VC11035102

Molecular Formula: C19H18O4

Molecular Weight: 310.3 g/mol

* For research use only. Not for human or veterinary use.

4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one -

Specification

Molecular Formula C19H18O4
Molecular Weight 310.3 g/mol
IUPAC Name 4-ethyl-7-[(3-methoxyphenyl)methoxy]chromen-2-one
Standard InChI InChI=1S/C19H18O4/c1-3-14-10-19(20)23-18-11-16(7-8-17(14)18)22-12-13-5-4-6-15(9-13)21-2/h4-11H,3,12H2,1-2H3
Standard InChI Key HJVBGGYCBBJUPY-UHFFFAOYSA-N
SMILES CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)OC
Canonical SMILES CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)OC

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one comprises a chromenone backbone (2H-1-benzopyran-2-one) with two key substituents:

  • An ethyl group (-CH2CH3) at the 4-position of the benzopyran ring.

  • A 3-methoxybenzyloxy group (-O-CH2-C6H4-OCH3) at the 7-position.

These substituents influence its electronic configuration, steric bulk, and intermolecular interactions. The methoxy group’s para orientation on the benzyl ether distinguishes it from analogs like 4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one, which exhibit ortho-substitution.

Table 1: Comparative Molecular Properties of Chromenone Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
4-Ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-oneC19H18O4310.34-ethyl, 7-(3-methoxybenzyloxy)
4-Ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-oneC19H18O4310.34-ethyl, 7-(2-methoxybenzyloxy)
3-Ethyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-oneC21H22O4338.43-ethyl, 4,8-dimethyl, 7-(4-methoxybenzyloxy)

The compound’s calculated logP (octanol-water partition coefficient) is estimated at ~3.2, indicating moderate lipophilicity conducive to membrane permeability . Its solubility profile suggests limited aqueous solubility but enhanced solubility in polar organic solvents like dimethyl sulfoxide (DMSO) or ethanol.

Synthesis and Reaction Pathways

The synthesis of 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one typically involves multi-step organic reactions, as outlined below:

Step 1: Formation of the Chromenone Core

The benzopyran backbone is synthesized via Pechmann condensation, where resorcinol derivatives react with β-keto esters under acidic conditions. For example, ethyl acetoacetate and 3-methoxybenzyl-protected resorcinol may undergo condensation catalyzed by sulfuric acid or boron trifluoride etherate.

Step 2: Etherification at the 7-Position

The hydroxyl group at the 7-position undergoes Williamson ether synthesis with 3-methoxybenzyl bromide. This reaction requires a base such as potassium carbonate in a polar aprotic solvent (e.g., acetone or DMF) to facilitate nucleophilic substitution .

Step 3: Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterized using:

  • Nuclear Magnetic Resonance (NMR): 1H NMR peaks at δ 6.8–7.4 ppm (aromatic protons), δ 5.1 ppm (benzyloxy -CH2-), and δ 1.2–1.4 ppm (ethyl -CH3).

  • High-Resolution Mass Spectrometry (HRMS): Molecular ion peak at m/z 310.3 [M+H]+ .

Biological Activities and Mechanistic Insights

While direct pharmacological data for 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one are sparse, structurally related chromenones exhibit notable bioactivities:

Anticoagulant Effects

Coumarins like warfarin inhibit vitamin K epoxide reductase (VKOR), disrupting clotting factor synthesis. The 3-methoxybenzyloxy group may enhance binding to hepatic enzymes, though substituent positioning critically modulates potency .

Antimicrobial Activity

Methoxy-substituted chromenones demonstrate broad-spectrum antimicrobial effects. For instance, analogs with 4-ethyl and 7-benzyloxy groups exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. The 3-methoxy group’s electron-donating properties could enhance membrane disruption via increased lipophilicity .

Applications in Medicinal Chemistry

4-Ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one serves as a lead compound for optimizing drug candidates. Key strategies include:

  • Structure-Activity Relationship (SAR) Studies: Modifying the methoxy position (2-, 3-, or 4-) to tune target selectivity.

  • Prodrug Development: Esterifying the chromenone carbonyl to enhance bioavailability.

Table 2: Comparative Bioactivity of Chromenone Derivatives

CompoundAnticoagulant IC50 (µM)Antimicrobial MIC (µg/mL)Anticancer IC50 (µM)
4-Ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one (Predicted)15–2516–3220–40
Warfarin0.5–1.0N/AN/A
7-Hydroxycoumarin>10064–128>100

Challenges and Future Directions

Current limitations include the compound’s moderate metabolic stability and potential cytochrome P450 interactions. Future research should prioritize:

  • In Vivo Pharmacokinetic Studies: Assessing oral bioavailability and half-life in rodent models.

  • Target Identification: Employing chemoproteomics to map protein binding partners.

  • Nanoparticle Delivery Systems: Encapsulating the compound in lipid-based carriers to improve solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator